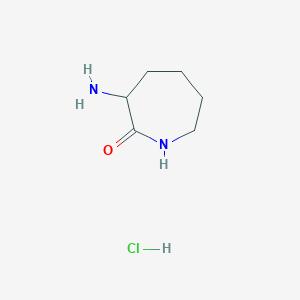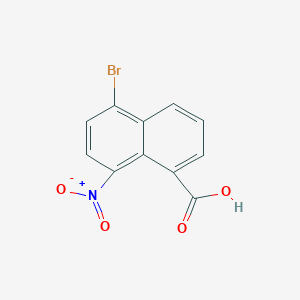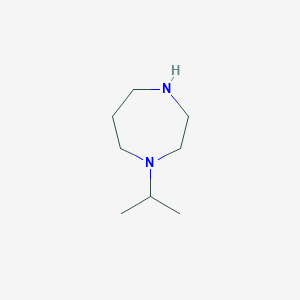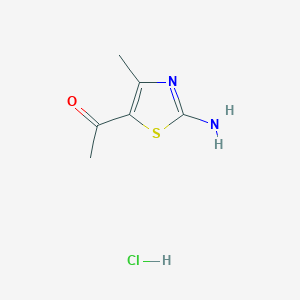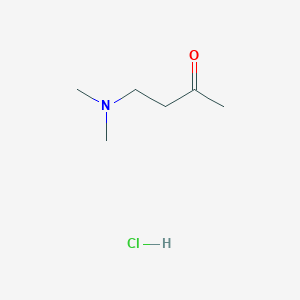![molecular formula C14H20SSi2 B1281110 2,5-Bis[(trimethylsilyl)ethynyl]thiophene CAS No. 79109-69-6](/img/structure/B1281110.png)
2,5-Bis[(trimethylsilyl)ethynyl]thiophene
Descripción general
Descripción
2,5-Bis[(trimethylsilyl)ethynyl]thiophene is an organic compound characterized by the presence of thiophene and trimethylsilyl-substituted ethynyl groups. This compound is notable for its unique structural features, which include a thiophene ring substituted at the 2 and 5 positions with ethynyl groups that are further modified with trimethylsilyl groups. The molecular formula of this compound is C14H20SSi2, and it has a molecular weight of 276.54 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]thiophene typically involves the reaction of thiophene with trimethylsilylethynyl chloride. The reaction proceeds under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis[(trimethylsilyl)ethynyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Tetrabutylammonium fluoride is often used to remove trimethylsilyl groups.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethynyl-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis[(trimethylsilyl)ethynyl]thiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Polymer Chemistry: The compound serves as a monomer for the synthesis of conjugated polymers, which are used in various optoelectronic devices.
Material Science: It is employed in the development of high-performance materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]thiophene in its applications is primarily related to its ability to participate in π-conjugation. The ethynyl groups facilitate electron delocalization, enhancing the electronic properties of the materials it is incorporated into. This π-conjugation is crucial for the compound’s role in organic electronics and optoelectronic devices .
Comparación Con Compuestos Similares
- 2,5-Bis[(trimethylsilyl)ethynyl]benzene
- 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene
- 2,5-Bis[(trimethylsilyl)ethynyl]pyrrole
Comparison: 2,5-Bis[(trimethylsilyl)ethynyl]thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its benzene and pyrrole analogs. The thiophene ring enhances the compound’s stability and electronic characteristics, making it particularly suitable for applications in organic electronics .
Propiedades
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGDWBCCYLGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


